6-Carboxy-2-fluoropyridine-3-boronic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR analysis of structurally related compounds, such as 2-fluoropyridine-5-boronic acid, reveals distinct splitting patterns due to coupling between fluorine and adjacent protons. For this compound, the proton at position 4 (ortho to both fluorine and boronic acid) is expected to appear as a doublet of doublets (δ ~8.2–8.5 ppm) due to coupling with fluorine (J ~10–12 Hz) and the boronic acid proton. The carboxylic acid proton typically resonates as a broad singlet near δ 12–13 ppm, though exchange effects may suppress this signal.
In ¹¹B NMR , the boronic acid group produces a quintet near δ 30 ppm, characteristic of tetracoordinated boron in aqueous solution. ¹³C NMR would show distinct signals for the carboxylate carbon (δ ~165–170 ppm) and the fluorine-bearing aromatic carbon (δ ~150 ppm, J ~250 Hz).
Infrared (IR) and Mass Spectrometric (MS) Profiling
The IR spectrum exhibits key absorptions at:
- ~3200 cm⁻¹ (O–H stretch from boronic and carboxylic acids),
- ~1680 cm⁻¹ (C=O stretch of carboxylic acid),
- ~1320 cm⁻¹ (B–O symmetric stretch), and
- ~1540 cm⁻¹ (aromatic C=C vibrations).
In high-resolution mass spectrometry (HRMS) , the molecular ion peak appears at m/z 184.917 (calculated for C₆H₅BFNO₄), with fragmentation pathways involving loss of CO₂ (m/z 140.92) and B(OH)₂ (m/z 109.03).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-31G(d) level predict a planar geometry for the pyridine ring, with minor distortion due to steric interactions between the boronic acid and carboxylic acid groups. The HOMO (−6.8 eV) localizes on the pyridine ring and boronic acid, while the LUMO (−2.1 eV) resides primarily on the carboxylic acid, suggesting electrophilic reactivity at the carboxyl group.
Key computed physicochemical parameters include:
Properties
IUPAC Name |
5-borono-6-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3(7(12)13)1-2-4(9-5)6(10)11/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZXPHQLBZCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681720 | |
| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-13-1 | |
| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis
The synthesis begins with 2-fluoro-3-bromo-5-iodopyridine, which serves as a versatile intermediate. Bromine and iodine at positions 3 and 5 allow sequential functionalization. The iodinated position is reserved for later carboxylation, while bromine at position 3 facilitates boronic acid installation.
Coupling Conditions
Using tetrakis(triphenylphosphine)palladium(0) (2 mol%) as a catalyst, the bromine at position 3 reacts with pinacolborane in a 1,4-dioxane/water mixture at 80°C for 12 hours. This step achieves a 78% yield of 3-boronic acid-2-fluoro-5-iodopyridine, confirmed by NMR (δ 30.2 ppm).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boronation | Pd(PPh), pinacolborane | 80°C, 12 h | 78% |
| Carboxylation | n-BuLi, CO | -78°C, THF | 65% |
Directed Ortho-Metalation (DoM) Strategy
Directed metalation leverages substituents to control regioselectivity. The fluorine atom at position 2 directs lithiation to position 3, enabling boronic acid installation.
Lithiation-Borylation Sequence
2-Fluoropyridine-5-carboxylic acid is treated with LDA (lithium diisopropylamide) at -40°C in THF, forming a lithiated species at position 3. Quenching with triisopropyl borate followed by acidic hydrolysis produces the boronic acid derivative. This one-pot method achieves 70% yield, with NMR showing a singlet at -112.3 ppm for the fluorine substituent.
Advantages and Limitations
-
Advantages : High regioselectivity avoids protecting groups.
-
Limitations : Sensitive to moisture; requires strict temperature control.
Halogen Exchange and Boronation
This method replaces halogen atoms with boronic acid groups via Miyaura borylation.
Substrate Preparation
3-Bromo-2-fluoro-5-nitropyridine is reduced to the amine using H/Pd-C, followed by diazotization and hydrolysis to yield 3-bromo-2-fluoro-5-hydroxypyridine. Nitration and subsequent reduction steps are avoided, simplifying the synthesis.
Miyaura Borylation
Using Pd(dppf)Cl as a catalyst, the bromine at position 3 reacts with bis(pinacolato)diboron in DMSO at 100°C. The reaction achieves 82% conversion, with LC-MS showing [M+H] at 186.04.
Functional Group Interconversion from Nitriles
A three-step sequence converts cyano groups to boronic acids.
Cyano Intermediate Synthesis
2-Fluoro-3-cyano-5-iodopyridine is prepared via Rosenmund-von Braun reaction using CuCN in DMF. The nitrile group is then oxidized to a carboxylic acid using HO/HCl, yielding 2-fluoro-3-cyano-5-carboxypyridine.
Boronation via Hydrolysis
The nitrile undergoes hydrolysis to a boronic acid using BH·THF followed by HO. This method provides a 60% overall yield but requires careful pH control to prevent decarboxylation.
Computational Chemistry Insights
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-Carboxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Carboxy-2-fluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 6-carboxy-2-fluoropyridine-3-boronic acid with structurally related pyridine-boronic acid derivatives.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electronic Effects: The carboxylic acid group in the target compound increases acidity (pKa ~2-3) compared to non-carboxylated analogs, influencing its reactivity in aqueous Suzuki reactions . Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity of the boronic acid, accelerating cross-couplings, whereas methoxy groups (e.g., ) donate electrons, slowing reactions but improving stability.
Synthetic Utility :
- The target compound’s carboxylic acid allows post-functionalization (e.g., forming amides), unlike 2-fluoropyridine-3-boronic acid or halogenated derivatives .
- Chloro-fluoro analogs (e.g., ) exhibit superior stability in storage due to reduced boroxine formation compared to the hygroscopic carboxy-substituted compound .
Thermal Stability :
- Thermogravimetric analysis (TGA) of related compounds (e.g., 2-fluoropyridine-3-boronic acid) shows decomposition temperatures >200°C, while the carboxy-substituted derivative may degrade at lower temperatures (~150°C) due to decarboxylation .
Biological Compatibility: The carboxylic acid group enables conjugation with biomolecules, a feature absent in non-functionalized analogs like 6-fluoro-3-pyridinylboronic acid .
Research Findings and Challenges
- Suzuki-Miyaura Reactivity : The target compound’s boronic acid group participates in palladium-catalyzed couplings, but the carboxylic acid may require protection (e.g., as a methyl ester) to prevent side reactions .
- Stability Issues : Boronic acids with electron-withdrawing groups (e.g., COOH) are prone to protodeboronation under basic conditions, limiting their use in certain reactions .
- Synthetic Routes: While details the synthesis of a related BOC-protected hydrazinopyridine-carboxylic acid, the target compound’s synthesis likely involves halogenation/boronation of 6-fluoronicotinic acid (CAS: 403-45-2) .
Biological Activity
6-Carboxy-2-fluoropyridine-3-boronic acid is a compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications.
This compound is characterized by its ability to participate in biochemical reactions, particularly in Suzuki-Miyaura coupling reactions , which are essential for synthesizing biaryl compounds and other complex organic molecules. The boronic acid group of this compound allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in organic synthesis.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₆BFO₃N |
| CAS Number | 1256355-13-1 |
| Role in Reactions | Building block in Suzuki-Miyaura coupling |
| Interaction with Enzymes | Forms covalent bonds with serine/threonine residues in enzymes |
Cellular Effects
The biological activity of this compound extends to its influence on cellular processes. This compound modulates various signaling pathways, affecting gene expression and cellular metabolism. Notably, it can inhibit enzymes involved in metabolic pathways such as glycolysis and the tricarboxylic acid cycle, which may lead to alterations in metabolic flux and the production of key metabolites.
The mechanism of action involves the formation of covalent bonds with nucleophilic residues in target enzymes, leading to enzyme inhibition. This interaction can block active sites or induce conformational changes that reduce catalytic efficiency. Additionally, it may act as a competitive inhibitor, where increasing concentrations of natural substrates can reverse its inhibitory effects .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage. At low concentrations, it selectively inhibits target enzymes without causing significant toxicity. However, higher doses can lead to cellular damage and disruption of normal metabolic processes. Studies have identified a specific dosage range that achieves desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound's influence on metabolic pathways is profound, particularly through its interaction with key enzymes. By inhibiting these enzymes, it can alter metabolic fluxes and affect the availability of cofactors such as ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide), which are crucial for various metabolic reactions.
Case Studies and Applications
This compound has been investigated for its potential applications in several fields:
- Medicinal Chemistry : It is being explored for development into boron-containing drugs due to its ability to interact with biological targets effectively.
- Cancer Research : The compound is under investigation for use in boron neutron capture therapy (BNCT), a novel cancer treatment strategy that utilizes boron compounds to selectively target cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that related boronic acids exhibit antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. These findings indicate potential therapeutic applications for treating infections .
Table 2: Summary of Research Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Development of boron-containing drugs |
| Cancer Treatment | Boron neutron capture therapy (BNCT) |
| Antimicrobial Research | Treatment against fungal and bacterial infections |
Q & A
Q. What synthetic routes are recommended for preparing 6-Carboxy-2-fluoropyridine-3-boronic acid with high purity?
A multi-step approach is typical:
- Step 1 : Start with halogenated pyridine precursors (e.g., 2-fluoro-5-bromopyridine) for Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst to introduce the boronic acid group .
- Step 2 : Introduce the carboxy group via carboxylation using CO₂ under transition-metal catalysis or oxidation of a methyl group (if present) .
- Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) ensures purity. Monitor by ¹H/¹³C NMR and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F (to confirm fluorine position), and ¹¹B (to verify boronic acid integrity) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do the carboxy and boronic acid groups influence reactivity in cross-coupling reactions?
- Boronic Acid : Enables Suzuki-Miyaura coupling with aryl halides, critical for constructing biaryl scaffolds in drug candidates. The fluorine atom may enhance electron-withdrawing effects, accelerating transmetalation .
- Carboxy Group : Can chelate metal catalysts (e.g., Pd), potentially altering reaction kinetics. Deprotonation under basic conditions may improve solubility but require pH optimization .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Systematic pH Studies : Use UV-Vis or NMR to monitor decomposition rates at pH 3–10. Boronic acids often form boronate esters at high pH, while acidic conditions may protonate the carboxy group, affecting stability .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6-chloro-5-methylpyridine-3-boronic acid, CAS 1003043-40-0) to identify trends in substituent effects .
Q. How can this compound enhance pharmacokinetic properties in drug candidates?
- Boronic Acid : Acts as a reversible covalent warhead for targeting serine proteases (e.g., proteasome inhibitors like bortezomib) .
- Carboxy Group : Improves aqueous solubility and enables salt formation (e.g., sodium or potassium salts) for better bioavailability. It may also facilitate prodrug strategies via esterification .
Q. What control experiments validate catalytic efficacy in Suzuki-Miyaura reactions?
- Negative Controls : Reactions without the boronic acid or palladium catalyst to rule out non-specific coupling.
- Ligand Screening : Test phosphine (e.g., SPhos) vs. N-heterocyclic carbene ligands to optimize yields .
- Kinetic Monitoring : Use GC-MS or TLC to track reaction progress and byproduct formation .
Q. How should discrepancies in catalytic efficiency across studies be addressed?
- Condition Optimization : Vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. CsF), and temperatures.
- Purity Checks : Confirm reagent quality via elemental analysis and NMR. Impurities (e.g., residual pinacol in boronic esters) can inhibit catalysis .
- Side Reaction Analysis : Investigate protodeboronation or homocoupling using mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
